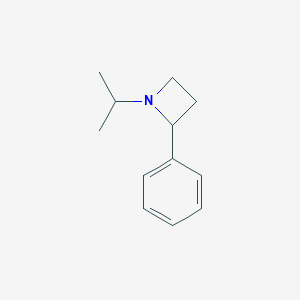

N-isopropyl-2-phenylazetidine

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. It also includes chemical properties like acidity or basicity, reactivity with other compounds, and susceptibility to oxidation or reduction .Scientific Research Applications

Reductive Opening and Functionalization

N-isopropyl-2-phenylazetidine is used in the reductive opening of azetidines with lithium, leading to dianions which, upon treatment with various electrophiles, yield functionalized amines. This process is significant for synthesizing compounds from more stable benzylic intermediates, as demonstrated by Almena, Foubelo, and Yus (1994) (Almena, Foubelo, & Yus, 1994).

Synthesis from β-chloroimines

Kimpe and Stevens (1993) describe the synthesis of 2-alkyl- and 2-phenylazetidines from β-chloroimines, involving the addition of organometallic reagents across the imino bond of β-chloroimine, followed by intramolecular nucleophilic substitution to yield 2-substituted azetidines (Kimpe & Stevens, 1993).

Functional Poly(N-isopropylacrylamide) Synthesis

Brisson et al. (2016) explored the copolymerization of N-isopropylacrylamide with aldehyde functional monomers, leading to the synthesis of temperature-responsive, histidine-functional polymers. These polymers exhibit unique properties like sharp Lower Critical Solution Temperatures (LCST) and responsive self-assembly (Brisson et al., 2016).

Azetidines Synthesis for Monoamine Oxidase Inhibition

The synthesis of 3-amino-2-phenylazetidine and its analogs by Wells and Tarwater (1971) showed activity against monoamine oxidase, an important aspect in the context of biochemical studies (Wells & Tarwater, 1971).

DNA Probe Modifications

Urdea et al. (1988) synthesized N4-[N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl]-5'-O-dimethoxy trityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropyl-methylphosphoramidite+++, a derivative used in DNA probe modifications for enhanced detection in various hybridization assays (Urdea et al., 1988).

Polymerization Studies

Oike, Washizuka, and Tezuka (2000) studied the cationic ring-opening polymerization of N-phenylazetidine, which is closely related to this compound, for the production of poly(NPA) and poly(THF)-block-poly(NPA) copolymer (Oike, Washizuka, & Tezuka, 2000).

Biological Cell Detachment Applications

Cooperstein and Canavan (2010) highlighted the use of poly(N-isopropyl acrylamide) (pNIPAM) substrates, derived from N-isopropylacrylamide, in nondestructive release of biological cells and proteins, underlining its significance in bioengineering applications (Cooperstein & Canavan, 2010).

Therapeutic Applications

Although slightly deviating from the chemical structure, studies like that of Sartorelli and Tsunamura (1966) on N-isopropyl-α-(2-methylhydrazino)-p-toluamide, which is structurally related, provide insights into potential therapeutic applications and biochemical modes of action relevant to this compound (Sartorelli & Tsunamura, 1966).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-phenyl-1-propan-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(2)13-9-8-12(13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYFGCVSSYLSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

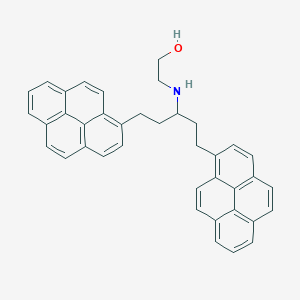

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

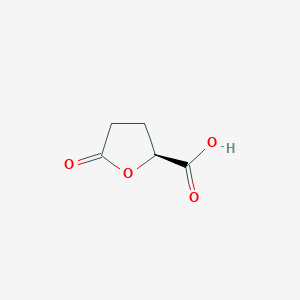

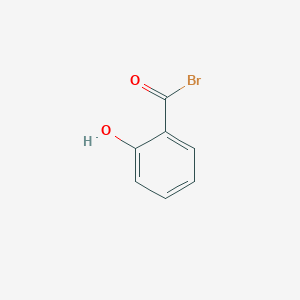

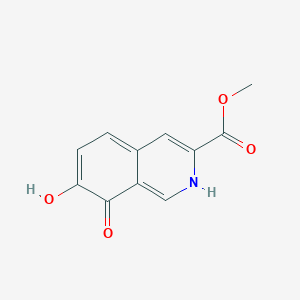

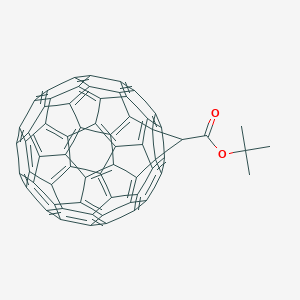

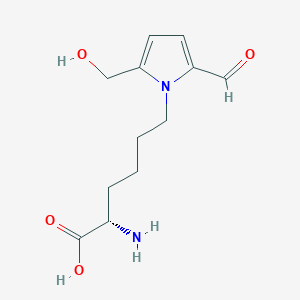

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)